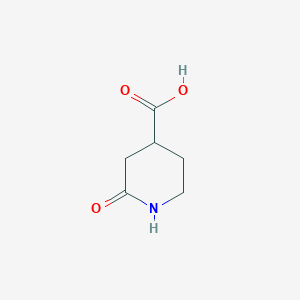

2-Oxopiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZYLQVOHBJVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717464 | |

| Record name | 2-Oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24537-50-6 | |

| Record name | 2-Oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxopiperidine-4-carboxylic Acid from Glutamic Acid

This guide provides a comprehensive overview of the synthetic pathways for converting L-glutamic acid, a readily available and inexpensive starting material, into the valuable chiral building block, 2-oxopiperidine-4-carboxylic acid. This piperidinone derivative is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the primary synthetic routes.

Introduction: The Significance of this compound

The 2-oxopiperidine (or δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The incorporation of a carboxylic acid at the 4-position introduces a crucial functional handle for further molecular elaboration, while the inherent chirality, derived from the parent L-glutamic acid, is often essential for biological activity. The development of robust and scalable synthetic routes to enantiomerically pure this compound is therefore of significant interest to researchers in drug discovery and development.

Core Synthetic Strategy: From Amino Acid to Heterocycle

The most common and efficient synthetic approach to this compound from L-glutamic acid involves a two-step process:

-

Cyclization: The initial step is the intramolecular cyclization of L-glutamic acid to form (S)-5-oxopyrrolidine-2-carboxylic acid, commonly known as L-pyroglutamic acid.

-

Ring Expansion/Reduction: The five-membered pyroglutamic acid ring is then converted to the six-membered 2-oxopiperidine ring. This is the most challenging step and can be approached through various reductive methodologies.

This guide will focus on the practical execution of this strategy, providing detailed protocols and mechanistic insights.

Part 1: Synthesis of the Key Intermediate: L-Pyroglutamic Acid

The formation of L-pyroglutamic acid from L-glutamic acid is a dehydration reaction that results in the formation of a lactam. This process can occur spontaneously under thermal conditions or be facilitated by acid catalysis.

Experimental Protocol: Thermal Cyclization of L-Glutamic Acid

This protocol describes a straightforward method for the preparation of L-pyroglutamic acid.

Materials:

-

L-Glutamic Acid

-

Water

-

Heating mantle and round-bottom flask with reflux condenser

-

Crystallization dish

Procedure:

-

A slurry of L-glutamic acid in a minimal amount of water is heated to 135-140°C.

-

The mixture is maintained at this temperature for 2-3 hours, during which the glutamic acid will dissolve and then slowly solidify as pyroglutamic acid is formed.

-

The reaction is monitored for the cessation of water evolution.

-

The resulting solid mass is cooled, and the crude L-pyroglutamic acid is recrystallized from water to yield a pure product.

Trustworthiness: This method is well-established and provides high yields of L-pyroglutamic acid. The primary consideration is careful temperature control to avoid decomposition.

Diagram: Cyclization of L-Glutamic Acid

Chiral Synthesis of 2-Oxopiperidine-4-carboxylic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the primary strategies for the chiral synthesis of 2-Oxopiperidine-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] Recognizing the critical importance of stereochemistry in pharmacology, this document delves into three principal methodologies: leveraging the chiral pool, asymmetric hydrogenation, and enzymatic resolution. Each section offers a detailed exploration of the theoretical underpinnings, practical considerations, and step-by-step protocols. The guide is intended for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and actionable insights for the stereoselective synthesis of this important molecule.

Introduction: The Significance of Chiral this compound

The 2-oxopiperidine (or δ-valerolactam) ring system is a prevalent motif in a wide array of natural products and pharmacologically active compounds. The incorporation of a carboxylic acid at the 4-position introduces a key functional handle for further molecular elaboration, making this compound a versatile building block.[1] The chirality at the C4 position is of paramount importance, as the stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of this compound is a critical endeavor in modern pharmaceutical research.

This guide will explore the following key strategies for achieving high enantiopurity in the synthesis of this compound:

-

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the chiral center.

-

Enzymatic Resolution: Separating a racemic mixture of enantiomers using stereoselective enzymes.

Chiral Pool Synthesis: A Nature-Inspired Approach

The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. Synthesis starting from these materials can be a highly efficient way to produce enantiomerically pure target molecules. For the synthesis of this compound, L-glutamic acid is an ideal and readily available chiral starting material.

Rationale and Mechanistic Considerations

The synthesis of this compound from L-glutamic acid leverages the inherent chirality of the starting material to establish the desired stereocenter at the C4 position of the target molecule. The key transformation involves the cyclization of a glutamic acid derivative to form the six-membered lactam ring. The stereochemistry of the final product is directly dictated by the stereochemistry of the starting L-glutamic acid.

A plausible synthetic pathway involves the selective reduction of the γ-carboxylic acid of a protected L-glutamic acid to an alcohol, followed by activation of the alcohol (e.g., as a tosylate or mesylate) and subsequent intramolecular nucleophilic substitution by the protected amine to form the piperidinone ring.

Proposed Experimental Workflow

Caption: Proposed workflow for the chiral pool synthesis of (S)-2-Oxopiperidine-4-carboxylic acid from L-glutamic acid.

Generalized Step-by-Step Protocol

Disclaimer: The following is a generalized protocol based on established organic synthesis principles. Specific reaction conditions may require optimization.

-

Protection of L-Glutamic Acid:

-

Protect the amino group of L-glutamic acid, for example, as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative.

-

Protect the α-carboxylic acid, for instance, as a benzyl ester.

-

-

Selective Reduction:

-

Selectively reduce the γ-carboxylic acid of the protected glutamic acid to the corresponding alcohol. This can often be achieved using borane reagents like borane-tetrahydrofuran complex (BH₃·THF).

-

-

Hydroxyl Group Activation:

-

Activate the resulting primary alcohol as a good leaving group, for example, by converting it to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.

-

-

Intramolecular Cyclization:

-

Treat the activated intermediate with a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the protected amine, which then acts as an intramolecular nucleophile to displace the leaving group and form the 2-oxopiperidine ring.

-

-

Deprotection:

-

Remove the protecting groups to yield the final (S)-2-Oxopiperidine-4-carboxylic acid. For example, Boc and benzyl groups can be removed by treatment with a strong acid like trifluoroacetic acid (TFA) or through hydrogenolysis.

-

Asymmetric Hydrogenation: Catalytic Enantioselectivity

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. This method involves the reduction of a prochiral unsaturated substrate using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of this compound, a suitable precursor would be 2-oxo-1,4,5,6-tetrahydropyridine-4-carboxylic acid.

Principles and Catalyst Selection

The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center (commonly rhodium or ruthenium). The substrate coordinates to the chiral catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the double bond preferentially. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Proposed Experimental Workflow

Caption: General workflow for the asymmetric hydrogenation approach.

Generalized Step-by-Step Protocol

-

Preparation of the Precursor:

-

Synthesize the prochiral precursor, 2-oxo-1,4,5,6-tetrahydropyridine-4-carboxylic acid, through known synthetic routes.

-

-

Asymmetric Hydrogenation Reaction:

-

In a high-pressure reactor, dissolve the precursor in a suitable solvent (e.g., methanol, ethanol).

-

Add a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DIPAMP, BINAP).

-

Pressurize the reactor with hydrogen gas (the pressure will need to be optimized).

-

Stir the reaction at a controlled temperature until the reaction is complete (monitored by techniques like TLC or HPLC).

-

-

Work-up and Purification:

-

Carefully depressurize the reactor.

-

Remove the catalyst by filtration through a pad of celite or silica gel.

-

Evaporate the solvent and purify the product by crystallization or chromatography.

-

Determine the enantiomeric excess using chiral HPLC or GC.

-

Enzymatic Resolution: Biocatalytic Separation

Enzymatic resolution is a technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture of enantiomers. This can be achieved by selectively transforming one enantiomer into a different compound, which can then be separated from the unreacted enantiomer.

Rationale and Enzyme Selection

For the resolution of racemic this compound, a lipase or esterase could be employed to selectively hydrolyze a racemic ester derivative. For example, one enantiomer of the methyl or ethyl ester of this compound might be a good substrate for the enzyme, while the other is not. This would result in a mixture of the unreacted ester (one enantiomer) and the hydrolyzed carboxylic acid (the other enantiomer), which can be separated based on their different chemical properties (e.g., solubility in acidic/basic aqueous solutions).

Proposed Experimental Workflow

Caption: Workflow for the enzymatic resolution of a racemic ester of this compound.

Generalized Step-by-Step Protocol

-

Preparation of the Racemic Ester:

-

Synthesize the racemic methyl or ethyl ester of this compound using standard esterification methods.

-

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester in a buffered aqueous solution.

-

Add the selected lipase or esterase (e.g., Candida antarctica lipase B, often immobilized as Novozym 435).[2]

-

Stir the mixture at a controlled temperature and pH. Monitor the progress of the reaction by HPLC to determine the extent of hydrolysis. Aim for approximately 50% conversion for optimal resolution.

-

-

Separation of Enantiomers:

-

Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme).

-

Perform an acid-base extraction. For example, acidify the mixture to protonate the newly formed carboxylic acid, which may allow for its extraction into an organic solvent, leaving the unreacted ester in the aqueous phase (or vice versa depending on solubilities).

-

-

Isolation and Characterization:

-

Isolate the separated ester and carboxylic acid.

-

The ester can be hydrolyzed to the corresponding carboxylic acid if desired.

-

Determine the enantiomeric purity of both the recovered ester and the carboxylic acid using chiral HPLC.

-

Data Summary and Comparison of Methods

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

| Chiral Pool Synthesis | L-Glutamic Acid | Standard organic reagents | Predictable stereochemistry, readily available starting material. | Can involve multiple steps, protecting group chemistry may be required. |

| Asymmetric Hydrogenation | Prochiral unsaturated precursor | Chiral Rh or Ru catalysts, H₂ | High enantioselectivity, atom economical. | Requires specialized high-pressure equipment, catalysts can be expensive. |

| Enzymatic Resolution | Racemic this compound ester | Lipases, esterases | High stereoselectivity, mild reaction conditions. | Maximum theoretical yield of a single enantiomer is 50%, requires separation of products. |

Conclusion

The chiral synthesis of this compound can be effectively achieved through several distinct strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the equipment and expertise available. Chiral pool synthesis offers a reliable route with predictable stereochemistry. Asymmetric hydrogenation provides an elegant and efficient method for large-scale production, provided a suitable catalyst can be identified. Enzymatic resolution is a powerful tool for obtaining high enantiopurity, particularly when a racemic mixture is readily accessible. Further research and process optimization within each of these areas will continue to enhance the accessibility of this important chiral building block for the advancement of pharmaceutical research and development.

References

- Google Patents. (n.d.). Enzymatic resolution process.

-

PMC. (n.d.). Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines.

- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Europe. (n.d.). Enzymatic Resolution of Chiral Phosphinate Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic Study of Asymmetric Hydrogenation of ??, ??-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Arkivoc. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and pharmacological properties of glutamic acid amides: A review. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]

- Google Patents. (n.d.). Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.

- Google Patents. (n.d.). Process for synthesizing L-γ-methylene glutamic acid and analogs.

-

MDPI. (n.d.). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing l-y-methylene glutamic acid and analogs.

- Google Patents. (n.d.). Method for preparing L-glutamic acid.

Sources

An In-depth Technical Guide to 2-Oxopiperidine-4-carboxylic Acid: Chemical Properties and Reactivity

Introduction

2-Oxopiperidine-4-carboxylic acid, a heterocyclic compound, has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid, chiral scaffold, incorporating both a lactam and a carboxylic acid functionality, presents a unique and versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The strategic positioning of its functional groups allows for a diverse range of chemical transformations, making it a valuable building block for novel therapeutic agents, including HIV protease inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design. These properties dictate its solubility, stability, and compatibility with various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 24537-50-6 | [1] |

| pKa (Predicted) | 4.62 ± 0.20 | [2] |

| Solubility | 89 g/L (25 °C) | [2] |

| Appearance | Solid | [3] |

Spectroscopic Data

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the carboxylic acid proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

¹³C NMR (Predicted): The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (lactam and carboxylic acid), and the four carbons of the piperidine ring. Based on data for (S)-4-oxopiperidine-2-carboxylic acid, the lactam carbonyl is expected to resonate around 170-175 ppm, and the carboxylic acid carbonyl in a similar region.[4] The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. An online prediction tool suggests the following approximate chemical shifts for this compound:

-

C2 (C=O, lactam): ~175 ppm

-

C6: ~45 ppm

-

C5: ~25 ppm

-

C4: ~40 ppm

-

C3: ~30 ppm

-

COOH: ~175 ppm

Synthesis of this compound

The synthesis of the 2-oxopiperidine scaffold is often achieved through a Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5] This is a robust and widely used method for the formation of five- and six-membered rings.[5]

Synthetic Workflow: Dieckmann Condensation

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Detailed Experimental Protocol: Synthesis via Dieckmann Condensation

Materials:

-

Diethyl 2-aminopentanedioate

-

Acetic anhydride

-

Sodium ethoxide (NaOEt)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Acetylation: To a solution of diethyl 2-aminopentanedioate (1.0 equiv) in a suitable solvent, add acetic anhydride (1.1 equiv). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain diethyl N-acetyl-2-aminopentanedioate.

-

Dieckmann Condensation: To a refluxing solution of sodium ethoxide (1.2 equiv) in anhydrous toluene, add a solution of diethyl N-acetyl-2-aminopentanedioate (1.0 equiv) in anhydrous toluene dropwise over 1 hour. Continue refluxing for an additional 4-6 hours.[5]

-

Work-up and Cyclization: Cool the reaction mixture to room temperature and carefully quench with water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-oxopiperidine-4-carboxylate.

-

Hydrolysis and Decarboxylation: To the crude ethyl 2-oxopiperidine-4-carboxylate, add a 6M aqueous solution of HCl. Reflux the mixture for 4-6 hours.

-

Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Chemical Reactivity

The bifunctional nature of this compound provides two primary sites for chemical modification: the carboxylic acid group and the lactam functionality.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Esterification is a common strategy to protect the carboxylic acid, enhance solubility in organic solvents, or to create a reactive intermediate for further transformations.

-

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically performed under reflux to drive the equilibrium towards the ester product.

-

Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 equiv) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equiv).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-oxopiperidine-4-carboxylate.

The formation of an amide bond is a crucial transformation in the synthesis of peptides and other biologically active compounds. This is typically achieved using a coupling agent to activate the carboxylic acid.

-

Carbodiimide Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly used to facilitate amide bond formation.

-

Uronium/Aminium Salt Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that often lead to higher yields and shorter reaction times.

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv) in anhydrous DCM.

-

Add DIPEA (2.0 equiv) to the mixture and stir at room temperature for 15 minutes.

-

Add benzylamine (1.1 equiv) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-benzyl-2-oxopiperidine-4-carboxamide.

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] This transformation opens up further synthetic possibilities for derivatization of the resulting hydroxyl group.

Materials:

-

Methyl 2-oxopiperidine-4-carboxylate (ester protection is necessary)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

To a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C, add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with diethyl ether.

-

Combine the filtrate and washes, and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)piperidin-2-one.

Reactions of the Lactam Functionality

The lactam nitrogen of the 2-oxopiperidine ring can also be functionalized, although it is less nucleophilic than a typical amine. These reactions often require prior protection of the carboxylic acid group to prevent intramolecular side reactions.

N-alkylation of the lactam can be achieved using a suitable alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the amide proton without causing unwanted side reactions.

Materials:

-

Methyl 2-oxopiperidine-4-carboxylate

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: NaH is highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 equiv) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 equiv) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain methyl 1-benzyl-2-oxopiperidine-4-carboxylate.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual functionality allows for a wide array of chemical transformations, enabling the creation of diverse and complex molecular structures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the development of novel therapeutics and other advanced materials.

References

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Oxopiperidine-4-carboxylic acid

Abstract

This guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-Oxopiperidine-4-carboxylic acid (CAS: 24537-50-6), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this document serves as a technical resource for the unambiguous identification and structural elucidation of this molecule. The discussion emphasizes the correlation between molecular structure and spectral features, providing a foundational understanding for researchers in the field.

Introduction and Molecular Structure

This compound, a derivative of piperidine, incorporates both a lactam (a cyclic amide) and a carboxylic acid functional group.[1] This unique combination of functionalities makes spectroscopic analysis a powerful tool for its characterization. The rigid ring structure and the presence of multiple heteroatoms give rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structural integrity of the compound in research and development settings.

The molecular formula is C₆H₉NO₃, with a molecular weight of approximately 143.14 g/mol and a monoisotopic mass of 143.05824 Da.[2]

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for determining the molecular weight and formula of this compound. The technique provides the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

Expected Molecular Ions

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The predicted monoisotopic mass is 143.058243149 Da.[2] Depending on the ionization technique used (e.g., ESI, CI), various adducts can be observed.

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.06552 |

| [M+Na]⁺ | 166.04746 |

| [M+K]⁺ | 182.02140 |

| [M-H]⁻ | 142.05096 |

| [M+HCOO]⁻ | 188.05644 |

| Data sourced from PubChemLite.[3] |

Fragmentation Pathways

While detailed experimental fragmentation data is not readily published, logical fragmentation pathways can be predicted. Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) or loss of water (-H₂O, 18 Da), particularly from the [M+H]⁺ ion.

Caption: Generalized workflow for Mass Spectrometry analysis.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile/water mixture).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for a small polar molecule.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

-

Analysis: Process the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Compare the exact mass measurement with the theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For this compound, the key signatures will arise from the carboxylic acid and the cyclic amide (lactam) moieties.

Characteristic Vibrational Frequencies

The spectrum is expected to be dominated by strong absorptions from the O-H and C=O bonds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Lactam (Amide) | N-H stretch | ~3200 | Medium |

| Alkyl C-H | C-H stretch | 2950 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Lactam (Amide I Band) | C=O stretch | ~1650 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H bend | 1440 - 1395 | Medium |

| Data derived from general IR spectroscopy principles.[4][5] |

The broad O-H stretch from the carboxylic acid is a hallmark feature, often spanning the entire C-H stretching region.[4] The presence of two distinct, strong carbonyl (C=O) peaks is critical for confirming the presence of both the carboxylic acid and the lactam.

Caption: Labeled structure for NMR correlation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH and OH protons.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of approximately 12-15 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and elemental formula. IR spectroscopy identifies the key carboxylic acid and lactam functional groups via their characteristic vibrational modes, particularly the two distinct C=O stretches. Finally, ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, confirming the connectivity and chemical environment of each atom. Together, these techniques provide a robust and self-validating analytical workflow for the characterization of this important heterocyclic compound.

References

- Wiley-VCH. (n.d.). Supporting Information.

- Smolecule. (2023, August 15). (S)-4-Oxopiperidine-2-carboxylic acid.

- PubChemLite. (n.d.). This compound (C6H9NO3).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sigma-Aldrich. (n.d.). This compound.

- ChemScene. (n.d.). Methyl 2-oxopiperidine-4-carboxylate.

- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- SpectraBase. (n.d.). 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum.

- National Center for Biotechnology Information. (n.d.). (R)-4-Oxopiperidine-2-carboxylic acid. PubChem.

- Michigan State University. (n.d.). IR Absorption Table.

- ChemicalBook. (n.d.). 4-Oxo-piperidine-2-carboxylic acid hydrochloride(116049-23-1) 1 H NMR.

- Human Metabolome Database. (2014, April 16). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).

- National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid. PubChem.

- MDPI. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.

- Wikipedia. (n.d.). Isonipecotic acid.

Sources

Biological activity of 2-Oxopiperidine-4-carboxylic acid and its derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Oxopiperidine-4-carboxylic Acid and its Derivatives

Abstract

The this compound scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry. Its rigid, cyclic structure, combined with the presence of both a lactam and a carboxylic acid functional group, provides a unique conformational constraint and multiple points for chemical derivatization. This bifunctionality makes it a valuable building block for the synthesis of complex molecules with diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental evaluation of this compound and its derivatives. We will delve into their roles as modulators of key biological targets, including bacterial DNA gyrase, HIV protease, nociceptin receptors, and peroxisome proliferator-activated receptors (PPARs), offering field-proven insights and detailed methodologies for their investigation.

The this compound Core: A Privileged Scaffold

This compound (CAS 24537-50-6) is a non-proteinogenic amino acid analogue.[1] The lactam ring constrains the geometry of the molecule, while the carboxylic acid moiety serves as a critical interaction point with biological targets, often mimicking natural amino acid residues, and enhances aqueous solubility.[2][3] Its derivatives are frequently employed in pharmaceutical research as key intermediates in the synthesis of novel therapeutic agents.[2]

The core structure can be synthesized through various routes, often starting from commercially available materials like diethyl ethylmalonate or employing chiral synthesis strategies from α-amino acids to yield enantiomerically pure products.[4][5] The versatility of the scaffold lies in the ability to modify the carboxylic acid (e.g., forming amides or esters), the lactam nitrogen, and the piperidine ring itself, leading to a wide chemical space for exploration.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

A prominent application of the piperidine-4-carboxylic acid core is in the development of novel antibacterial agents. Specifically, piperidine-4-carboxamides have emerged as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[6]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair.[7] It introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome and relieving torsional stress during replication. Piperidine-4-carboxamides inhibit the supercoiling activity of DNA gyrase, leading to DNA damage and ultimately bacterial cell death.[8] Genetic studies suggest these compounds bind to the GyrA subunit, displaying a binding mode similar to other NBTIs like gepotidacin.[6]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the piperidine-4-carboxamide scaffold has yielded potent inhibitors against Mycobacterium abscessus, an intrinsically drug-resistant pathogen.[9]

-

Hit Compound (MMV688844): The initial hit compound, identified from the Pathogen Box library, demonstrated a Minimum Inhibitory Concentration (MIC) against M. abscessus.[9]

-

Lead Optimization: Substitution on the phenyl ring of the carboxamide was found to be critical. Adding a trifluoromethyl (TFM) group at the 4-position of the phenyl moiety (compound 844-TFM ) resulted in a nearly 10-fold increase in whole-cell activity (MIC = 1.5 µM) and enzymatic inhibition (IC₅₀ = 1.5 µM).[9] Moving the TFM group to the 3-position, however, led to reduced potency, highlighting the importance of substituent placement for optimal target engagement.[9]

Quantitative Biological Data

| Compound | R-group (Phenyl) | M. abscessus MIC (µM)[9] | DNA Gyrase IC₅₀ (µM)[9] |

| 844 | 4-Cl | 12.5 | > 50 |

| 844-TFM | 4-CF₃ | 1.5 | 1.5 |

| 9f | 3-CF₃ | 12.5 | N/A |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The different topological forms of the DNA are then separated by agarose gel electrophoresis.

Workflow Diagram

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Step-by-Step Methodology: [3]

-

Reaction Setup: On ice, prepare a master mix containing 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322, ~0.2 µg per reaction), and nuclease-free water.

-

Compound Addition: Aliquot the master mix into microfuge tubes. Add the test compound dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. Include a solvent-only control (negative control) and a known inhibitor like ciprofloxacin (positive control).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme to each tube. The amount of enzyme should be just enough to fully supercoil the DNA in the negative control.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).

-

Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA bands under a UV transilluminator. Inhibitory activity is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-inhibitor control.

Antiviral Activity: HIV-1 Protease Inhibition

Derivatives of the piperidine scaffold have been instrumental in the design of potent HIV-1 protease inhibitors (PIs). The piperidine moiety often serves as a P2-ligand, interacting with the S2 subsite of the viral protease.[10]

Mechanism of Action: Blocking Viral Maturation

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into their functional protein components. This cleavage is a critical step in the viral life cycle, enabling the maturation of infectious virions. PIs are competitive inhibitors that bind to the active site of the protease, preventing polyprotein processing and resulting in the production of immature, non-infectious viral particles.[11]

Structure-Activity Relationship (SAR) Insights

A series of PIs incorporating piperidine analogues as P2-ligands and a cyclopropyl group as the P1'-ligand demonstrated potent enzymatic inhibition.[10]

-

Stereochemistry is Key: Inhibitors with an (R)-configuration at the 3-position of the piperidine ring were significantly more potent than their (S)-enantiomers. For example, compound 22a ((R)-piperidine-3-carboxamide) was over 100-fold more potent than its (S)-counterpart 23a .[10]

-

N-Substitution: Methylation of the piperidine nitrogen generally led to a decrease in activity, suggesting that the NH group may be involved in a crucial hydrogen bonding interaction within the S2 pocket of the protease.[10]

-

P2' Ligand: A 4-methoxyphenylsulfonamide as the P2' ligand was found to be optimal for activity in this series.[10]

Quantitative Biological Data

| Compound | P2-Ligand | P2'-Ligand | HIV-1 Protease IC₅₀ (nM)[10] |

| 22a | (R)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 3.61 |

| 23a | (S)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | >450 |

| 24a | (R)-N-Me-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 10.7 |

| Darunavir | (Reference Drug) | N/A | 3.12 |

Experimental Protocol: FRET-Based HIV-1 Protease Assay

This is a common high-throughput method to measure protease activity. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. Cleavage of the peptide by the protease separates the pair, resulting in an increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of the FRET peptide substrate, and purified recombinant HIV-1 protease.

-

Compound Plating: In a microplate (e.g., 384-well), serially dilute the test compounds to the desired concentrations.

-

Enzyme and Substrate Addition: Add the HIV-1 protease to the wells containing the compounds and incubate for a short period to allow for inhibitor binding.

-

Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Neuromodulatory and Analgesic Potential: Nociceptin Receptor Ligands

The piperidine core is found in ligands targeting the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a member of the opioid receptor family.[12] NOP receptor activation has complex effects on pain, anxiety, and other CNS functions, making it an attractive target for novel therapeutics.[13]

Signaling Pathway of the Nociceptin Receptor

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[14]

-

Ligand Binding: An agonist binds to the NOP receptor.

-

G Protein Activation: The receptor activates the Gαi/o protein, causing the dissociation of the Gα and Gβγ subunits.

-

Downstream Effects:

-

Other Pathways: The NOP receptor can also activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[16]

NOP Receptor Signaling Diagram

Caption: Simplified NOP receptor signaling cascade.

Therapeutic Application: Antitussive Activity

NOP receptor agonists have shown potent antitussive (anti-cough) effects in animal models, suggesting a new therapeutic avenue for cough treatment that may lack the side effects of traditional opioid-based antitussives.[17]

Experimental Protocol: Capsaicin-Induced Cough Model in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Step-by-Step Methodology: [17]

-

Animal Acclimatization: Acclimate conscious, unrestrained guinea pigs in a whole-body plethysmograph.

-

Drug Administration: Administer the test compound (e.g., a NOP agonist) via the desired route (e.g., oral, subcutaneous).

-

Cough Induction: After a set pre-treatment time, expose the animals to an aerosolized solution of capsaicin (a known tussigenic agent) for a fixed duration.

-

Cough Measurement: Record the characteristic cough sounds and changes in pressure within the plethysmograph during the exposure period.

-

Data Analysis: Quantify the number of coughs for each animal. Compare the cough count in the drug-treated group to a vehicle-treated control group to determine the percentage of cough inhibition. The specificity can be confirmed by pre-treating with a NOP antagonist, which should block the antitussive effect.[17]

Metabolic Regulation: PPARα/γ Agonism

Piperidine-4-carboxylic acid derivatives have been designed as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are master regulators of lipid and glucose metabolism.

Mechanism of Action

PPARs are ligand-activated transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits coactivators to initiate the transcription of genes involved in:

-

PPARα: Fatty acid oxidation, lipid transport.

-

PPARγ: Adipocyte differentiation, fatty acid storage, and glucose homeostasis.[18]

Dual agonists are sought for the comprehensive treatment of metabolic syndrome, simultaneously addressing dyslipidemia (via PPARα) and insulin resistance (via PPARγ).

Experimental Protocol: PPAR Luciferase Reporter Assay

This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of a specific PPAR isoform.

Step-by-Step Methodology: [19][20]

-

Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids:

-

An expression plasmid for a chimeric receptor (e.g., the ligand-binding domain of human PPARα fused to the DNA-binding domain of GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.

-

Compound Treatment: Treat the cells with various concentrations of the test compound or a known reference agonist (e.g., GW7647 for PPARα).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase detection reagent. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase activity to a control and plot the response against the compound concentration to determine the EC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold and its close relatives represent a remarkably fruitful starting point for the design of potent and selective modulators of diverse biological targets. The inherent structural features of this core, combined with its synthetic tractability, have enabled the development of promising lead compounds in antibacterial, antiviral, neuromodulatory, and metabolic disease research. The detailed protocols and SAR insights provided in this guide serve as a foundation for researchers in the field. Future efforts will likely focus on leveraging advanced computational methods for more precise ligand design, exploring new biological targets for this privileged scaffold, and optimizing the pharmacokinetic and safety profiles of existing lead series to translate these promising research compounds into clinically effective therapeutics.

References

-

Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. (2022). MDPI. [Link]

-

Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. (n.d.). PubMed Central. [Link]

-

Nociceptin receptor. (n.d.). Wikipedia. [Link]

-

Nociceptin receptor. (n.d.). Grokipedia. [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.). Springer Link. [Link]

-

Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. (n.d.). PubMed Central. [Link]

-

A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. (2007). PubMed. [Link]

-

Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. (2016). PubMed. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

-

Human PPARα Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

-

Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. [Link]

-

Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central. [Link]

-

Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

-

Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. (n.d.). OUCI. [Link]

-

E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). BioHippo. [Link]

-

Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. (n.d.). NIH. [Link]

-

Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

-

The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. (n.d.). PubMed Central. [Link]

-

Novel PPAR-gamma Agonists Identified from a Natural Product Library: A Virtual Screening, Induced-Fit Docking and Biological Assay Study. (n.d.). ResearchGate. [Link]

-

Structure−Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (n.d.). ResearchGate. [Link]

-

(PDF) Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. (n.d.). PubMed Central. [Link]

-

Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. (n.d.). Arkivoc. [Link]

-

Exploring SCH 225288: A NOP Receptor Agonist's Antitussive Efficacy in Animal Models. (2024). Synapse. [Link]

-

Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019). ResearchGate. [Link]

Sources

- 1. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Research Compound [benchchem.com]

- 3. topogen.com [topogen.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring SCH 225288: A NOP Receptor Agonist's Antitussive Efficacy in Animal Models [synapse.patsnap.com]

- 18. raybiotech.com [raybiotech.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: 2-Oxopiperidine-4-carboxylic Acid as a Constrained Amino Acid Analog

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Conformational Control in Peptide Therapeutics

Peptides represent a highly attractive class of therapeutic agents due to their high potency, selectivity, and relatively low toxicity. However, their clinical utility is often hampered by poor metabolic stability and high conformational flexibility. The inherent "floppiness" of linear peptides means they expend a significant entropic penalty upon binding to their target, leading to reduced affinity. Furthermore, this flexibility makes them susceptible to proteolytic degradation.

A primary strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1][2] By restricting the available conformational space, medicinal chemists can pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity, increasing stability against proteases, and improving selectivity for the target receptor.[1][2] This guide focuses on a specific and valuable tool in this endeavor: 2-oxopiperidine-4-carboxylic acid , a lactam-based cyclic scaffold that serves as a constrained analog of proteinogenic amino acids.

The this compound Scaffold: A Structural Overview

This compound, also known as 4-carboxy-δ-valerolactam, is a bifunctional heterocyclic compound.[3] Its structure is characterized by a six-membered piperidone ring containing a lactam (an internal cyclic amide) and a carboxylic acid functional group at the 4-position.

This unique architecture provides several key features that make it an attractive building block for peptidomimetic design:

-

Rigidity: The cyclic nature of the piperidone ring significantly reduces the number of rotatable bonds compared to a linear amino acid, thus constraining the backbone dihedral angles.

-

Defined Stereochemistry: The chiral center at the C4 position allows for the synthesis of enantiomerically pure (R)- and (S)-isomers, enabling precise spatial orientation of the carboxylic acid group, which mimics the Cα-carboxyl of a natural amino acid.

-

Versatile Chemistry: The lactam nitrogen and the C4-carboxylic acid provide two distinct points for chemical modification and incorporation into a growing peptide chain using standard synthetic methodologies.

Below is a diagram illustrating the fundamental structure of this compound.

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of substituted piperidones is a well-established field in organic chemistry. For the specific purpose of creating a constrained amino acid analog, stereocontrol is paramount. A logical and efficient approach is to utilize the "chiral pool," starting from readily available and enantiomerically pure natural amino acids. L-glutamic acid is an ideal starting material for the synthesis of (S)-2-oxopiperidine-4-carboxylic acid.

Conceptual Synthetic Workflow from L-Glutamic Acid

The following workflow outlines a plausible, high-level strategy for the stereoselective synthesis. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter at C4.

Caption: Conceptual workflow for chiral pool synthesis.

Detailed Experimental Protocol (Illustrative Racemic Synthesis)

While a stereoselective synthesis is ideal, a robust racemic synthesis provides the foundational chemistry and allows for subsequent chiral resolution if required. The following protocol is an illustrative method adapted from established piperidone syntheses.

Objective: To synthesize racemic this compound.

Materials:

-

Diethyl glutaconate

-

Ammonia (in ethanol)

-

Sodium ethoxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl glutaconate in absolute ethanol. Add a solution of ammonia in ethanol. The ammonia acts as the nucleophile in a conjugate addition to the α,β-unsaturated ester.

-

Dieckmann Cyclization: To the reaction mixture from Step 1, add a solution of sodium ethoxide in ethanol. Heat the mixture to reflux. The strong base will deprotonate the α-carbon of one ester group, which then attacks the carbonyl of the other ester group, forming the six-membered ring.

-

Hydrolysis and Decarboxylation: After cooling, the reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is then heated to reflux. The acidic conditions hydrolyze the remaining ester to a carboxylic acid and promote decarboxylation of the β-keto acid intermediate, yielding the 4-carboxy-2-piperidone.

-

Workup and Purification: The reaction mixture is cooled and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the final product should be confirmed by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of starting materials.

-

Mass Spectrometry: To verify the molecular weight (143.14 g/mol ).

-

Melting Point Analysis: To assess purity.

Conformational Properties and Role as a β-Turn Mimetic

The therapeutic value of this compound lies in its ability to rigidly control the peptide backbone conformation. Based on extensive studies of related 4-substituted piperidines and piperidones, the six-membered ring of this analog is expected to adopt a stable chair conformation .

In this chair conformation, the substituent at the C4 position (the connection to the rest of the peptide chain) can exist in either an axial or equatorial orientation. The energetic preference for one over the other dictates the overall topology of the peptide.

Induction of β-Turns

One of the most important secondary structures in protein recognition and interaction is the β-turn . A β-turn is a region of four amino acid residues (designated i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction. This structure is stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.

By replacing the i+1 and i+2 residues of a natural β-turn with a single constrained mimetic, it is possible to lock the peptide into this bioactive conformation. The geometry of this compound makes it an excellent candidate to function as a Type II' β-turn mimetic . Closely related oxazolopiperidin-2-ones have been shown to adopt stable βII' turn conformations.

Caption: Mimicking a β-turn with the constrained analog.

When incorporated into a peptide, the lactam portion of the scaffold effectively defines the φ and ψ dihedral angles, pre-organizing the backbone into a reverse turn. The carboxylic acid at the C4 position then serves as the attachment point for the C-terminal portion of the peptide.

Applications in Drug Discovery and Development

The ability to stabilize β-turns is critically important in designing peptidomimetics that target protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs), where turns are often key recognition motifs.

While specific, peer-reviewed biological data for peptides incorporating this compound is nascent in the public domain, its utility is demonstrated by its use as a key intermediate in the synthesis of potent, non-peptide small molecule inhibitors. For instance, this scaffold has been employed in the development of novel histone deacetylase (HDAC) inhibitors , which are a promising class of therapeutics for neurological disorders and cancer.[1]

Case Study: Somatostatin Analogs

A prime area for the application of β-turn mimetics is in the development of somatostatin analogs. Somatostatin is a cyclic peptide hormone that regulates a wide range of physiological functions. Its bioactive conformation is known to contain a critical β-turn. Synthetic analogs like octreotide, which stabilize this turn, have achieved significant clinical success.

The incorporation of a this compound scaffold into a somatostatin sequence could offer a novel strategy to create analogs with enhanced receptor subtype selectivity and improved pharmacokinetic profiles.

Hypothetical Data Presentation

To illustrate the potential impact of this constrained analog, the following table presents hypothetical binding affinity data for a native peptide ligand and its modified version containing a this compound (Opc) moiety to mimic a β-turn.

| Compound | Sequence | Target Receptor | Binding Affinity (Kd, nM) |

| Native Peptide | Ac-Phe-Gly-Pro -Tyr-NH₂ | Receptor X | 150 |

| Constrained Analog | Ac-Phe-(S)-Opc -Tyr-NH₂ | Receptor X | 15 |

This data is illustrative and intended to demonstrate the expected outcome of conformational constraint.

The anticipated 10-fold increase in binding affinity for the constrained analog would be attributed to the reduction in the entropic penalty of binding, as the peptide is already in its required bioactive conformation.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the design of conformationally constrained peptides. Its rigid, lactam-based structure provides a robust scaffold for mimicking β-turns, a critical secondary structure motif in biological recognition. Through chiral pool synthesis, it can be accessed in an enantiomerically pure form, allowing for precise stereochemical control in peptidomimetic design.

While its application in published peptide therapeutics is still emerging, its use in potent small molecule inhibitors highlights its value in medicinal chemistry. Future research will undoubtedly focus on the systematic incorporation of this analog into known bioactive peptides to generate next-generation therapeutics with enhanced potency, stability, and selectivity. The continued development of efficient and scalable stereoselective syntheses will be crucial to unlocking the full potential of this promising constrained amino acid analog.

References

-

Kazmierski, W. M., & Hruby, V. J. (1988). Design and synthesis of somatostatin analogues with topographical properties that lead to highly potent and specific mu opioid receptor antagonists with greatly reduced binding at somatostatin receptors. Journal of Medicinal Chemistry, 31(11), 2170–2177. [Link]

-

Hruby, V. J., Kazmierski, W., Kawasaki, A. M., & Matsunaga, T. O. (1988). Design and synthesis of somatostatin analogues with topographical properties that lead to highly potent and specific mu opioid receptor antagonists with greatly reduced binding at somatostatin receptors. Journal of Medicinal Chemistry, 31(11), 2170-2177. [Link]

- Holson, E., et al. (2012). Inhibitors of histone deacetylase.

-

Unknown Author. (1971). The Journal of Polymer Science Part A-1: Polymer Chemistry 1971 Volume 9 No. 9. The Journal of Polymer Science Part A-1: Polymer Chemistry, 9(9). [Link]

-

Reza, D., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

- Holson, E., et al. (2022). Inhibitors of histone deacetylase.

- Holson, E., et al. (2017). Inhibitors of histone deacetylase.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Lewis, W. G., et al. (2005). A General, Convenient Solid-Phase Synthesis and Receptor Affinities of Octreotide Analogs. Journal of Medicinal Chemistry, 48(3), 734-743. [Link]

-

Felix, A. M., et al. (1993). New Gaba-containing analogues of human growth hormone releasing hormone (1-30)-amide: II. Detailed in vivo biological examinations. Journal of Endocrinological Investigation, 16(10), 799-805. [Link]

-

Balakumar, C., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ChemistrySelect, 4(14), 4251-4254. [Link]

-

Souers, A. J., et al. (2000). Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis. The Journal of Organic Chemistry, 65(21), 6992-6999. [Link]

-

Robinson, J. A. (2007). Evaluation of β-Alanine- and GABA-Substituted Peptides as Inhibitors of Disease-Linked Protein Aggregation. Angewandte Chemie International Edition, 46(48), 9225-9228. [Link]

-

Guzmán, F., et al. (2020). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. MethodsX, 7, 100835. [Link]

-

Reubi, J. C., et al. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. European Journal of Nuclear Medicine, 27(3), 273-282. [Link]

-

De Luca, S., et al. (2022). Focused Design of Novel Cyclic Peptides Endowed with GABARAP-Inhibiting Activity. International Journal of Molecular Sciences, 23(9), 5122. [Link]

-

Nick Pace, C., & Martin, J. (2004). INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS. Protein Science, 13(9), 2504-2511. [Link]

-

Shepherd, N. E., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. Chemical Science, 10(40), 9324-9334. [Link]

-

Beck-Sickinger, A. G., & Coin, I. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 2629-2640. [Link]

-

Grygorenko, O., et al. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Tetrahedron, 75(12), 1735-1743. [Link]

-

Al-Obeidi, F., et al. (1998). Solid phase synthesis of N-carboxy alkyl-containing peptides derived from enantiopure alpha-keto-beta-aminoacids. Bioorganic & Medicinal Chemistry Letters, 8(5), 433-436. [Link]

-

Shepherd, N. E., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. Chemical Science, 10(40), 9324-9334. [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Luurtsema, G., et al. (2008). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 13(6), 1267-1279. [Link]

-

PubChemLite. This compound (C6H9NO3). PubChemLite. [Link]

-

Van der Meulen, J., & Timmers, C. M. (2014). Macrocyclization strategies for cyclic peptides and peptidomimetics. Journal of Peptide Science, 20(9), 625-643. [Link]

-

Gonzalez-Bobes, F., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3235. [Link]

-

Alnajjar, R. (2017). How to do two dihedral angles scan simultaneously in DFT Calculation (gaussian) with opposite value for each dihedral angle?. ResearchGate. [Link]

-

Holsworth, D. (2003). A Facile Synthesis of Racemic 2‐Aminomethyl‐4‐oxo‐piperidine Intermediates. ChemInform, 34(37). [Link]

-

van der Heul, A., et al. (2024). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Biomolecules, 14(12), 1497. [Link]

-

Voynikov, Y., et al. (2012). Synthesis and pharmacological properties of glutamic acid amides: A review. Pharmacia, 59(1-4), 85-93. [Link]

-

Tormena, C. F. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Liu, D., et al. (2023). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 21(1), 53. [Link]

-

Schwalen, C. J., et al. (2018). Use of a Scaffold Peptide in the Biosynthesis of Amino Acid Derived Natural Products. Journal of the American Chemical Society, 140(32), 10112-10116. [Link]

-

PubChemLite. This compound (C6H9NO3). PubChemLite. [Link]

-

McLaughlin, M. L., et al. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 61(22), 7650-7651. [Link]